6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one
Overview
Description
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one is a spirocyclic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers . It is a heterocyclic building block used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one involves several steps. One common method includes the reaction of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it can be used to study the interactions of spirocyclic compounds with biological targets. . In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one involves its interaction with molecular targets and pathways in biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one is unique due to its spirocyclic structure, which imparts distinct three-dimensional profiles and reactivity . Similar compounds include 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane and 2-Oxa-6-azaspiro[3.3]heptane . These compounds share similar spirocyclic frameworks but differ in their functional groups and specific reactivity, making each compound unique in its applications and properties.
Properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFFGPWHSKSMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857213 | |
Record name | tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349199-61-6 | |
Record name | tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1349199-61-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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